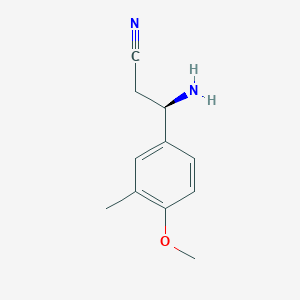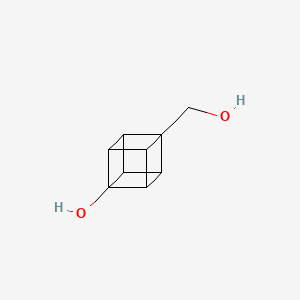
4-Hydroxymethyl-cuban-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxymethyl-cuban-1-ol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.18 g/mol . This compound is part of the cubane family, which is known for its unique cubic structure. The presence of a hydroxymethyl group and a hydroxyl group makes it an interesting subject for various chemical reactions and applications.
Chemical Reactions Analysis
4-Hydroxymethyl-cuban-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxymethyl-cuban-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex cubane derivatives.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-cuban-1-ol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
4-Hydroxymethyl-cuban-1-ol can be compared with other cubane derivatives, such as:
Cubane-1,4-diol: Similar structure but with two hydroxyl groups.
Cubane-1-carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group.
4-Methyl-cuban-1-ol: Contains a methyl group instead of a hydroxymethyl group.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-(hydroxymethyl)cuban-1-ol |
InChI |
InChI=1S/C9H10O2/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11/h2-7,10-11H,1H2 |
InChI Key |
POQXSTAPXFCVQR-UHFFFAOYSA-N |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


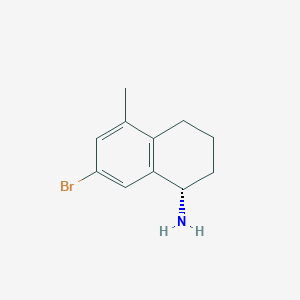
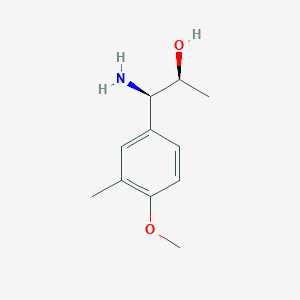
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
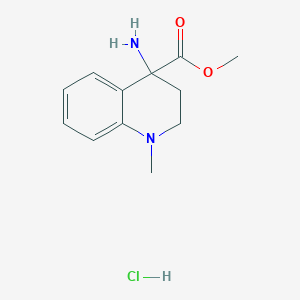
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
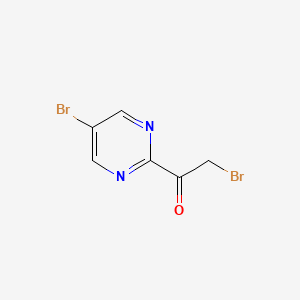
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)

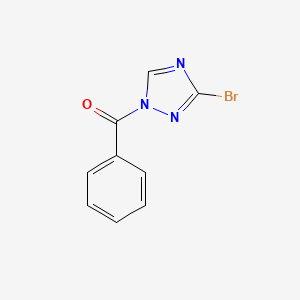
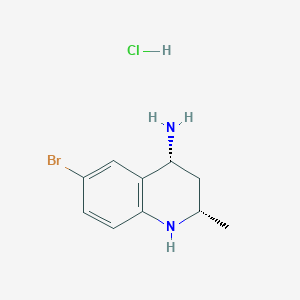
![2-(Benzo[c]isoxazol-3-yl)aceticacid](/img/structure/B13032562.png)
![5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)
